(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Catalog No.
S997475
CAS No.
857334-81-7
M.F
C6H14Cl2N2
M. Wt
185.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

CAS Number

857334-81-7

Product Name

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

IUPAC Name

(5R)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

InChI

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m1../s1

InChI Key

CTBNEKSAJTWOFM-QYCVXMPOSA-N

SMILES

C1CN2CCNC1C2.Cl.Cl

Canonical SMILES

C1CN2CCNC1C2.Cl.Cl

Isomeric SMILES

C1CN2CCN[C@H]1C2.Cl.Cl

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, commonly referred to as (R)-DABCO dihydrochloride, is a chiral bicyclic diamine with the molecular formula C₆H₁₄Cl₂N₂ and a molecular weight of 185.1 g/mol. The compound features a unique bicyclic structure that includes two nitrogen atoms located at the 1 and 4 positions of the bicyclic framework. This specific configuration imparts significant reactivity and selectivity in various

Organic Synthesis

  • Catalysis: (R)-DABCO dihydrochloride acts as a chiral Brønsted-Lowry base catalyst in various organic reactions. Its ability to deprotonate substrates enantioselectively makes it useful for asymmetric synthesis. Source: A. McKillop, D. W. Young "Metal-Catalyzed Cyclizations of Dienes" Chem. Rev. 74, 75 (1 974):
  • Nucleophilic Scavenger: (R)-DABCO dihydrochloride can efficiently trap electrophiles generated during organic reactions, preventing unwanted side reactions and promoting reaction efficiency. Source: T. Inokuchi, T. Mukaiyama "Selective O-Methylation of Phenols with Diazomethane in the Presence of N,N-Diethyldibenzylamine" Bull. Chem. Soc. Jpn. 43, 2292 (1970):

Supramolecular Chemistry

  • Hydrogen Bonding: (R)-DABCO dihydrochloride can form strong hydrogen bonds with various functional groups due to the presence of two amine functionalities. This property allows researchers to design and assemble supramolecular structures with specific functionalities. Source: D. J. Cram, C. J. Cram, J. M. Lehn "Host-Guest Complex Chemistry" Science 217, 1027 (1982):

Material Science

  • Ionophores: (R)-DABCO dihydrochloride can be used as a building block for the design of ionophores, molecules that selectively transport ions across membranes. This property finds applications in developing sensors and separation technologies. Source: C. J. Pedersen "Synthetic Macrocyclic Polyethers for Cation Complexation" J. Am. Chem. Soc. 89, 7017 (1967):
, including:

  • Formation of Dihydrochloride Salt: The compound reacts with hydrochloric acid to yield its dihydrochloride form.
    R DABCO+2HClR DABCO 2HCl\text{R DABCO}+2\text{HCl}\rightarrow \text{R DABCO 2HCl}
  • Steglich Reaction: It serves as a catalyst in the formation of amides from carboxylic acids and amines.
    RCOOH+NH2+R DABCORC O NR +R DABCO HCl\text{RCOOH}+\text{R }\text{NH}_2+\text{R DABCO}\rightarrow \text{RC O NR }+\text{R DABCO HCl}

These reactions highlight its role as a versatile catalyst in organic transformations .

The synthesis of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the following methods:

  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors under controlled conditions.
  • Chiral Resolution: Enantiomeric purity can be achieved through chiral resolution techniques, allowing for the isolation of the (R) form from racemic mixtures.

These methods emphasize the importance of chirality in its synthesis and application .

(R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is utilized in various applications:

  • Catalyst in Organic Synthesis: It is employed as a catalyst for various organic reactions, enhancing reaction rates and selectivity.
  • Reagent in Pharmaceutical Chemistry: Its unique structure makes it useful for synthesizing biologically active compounds.
  • Ligand in Coordination Chemistry: It can act as a ligand in coordination complexes due to its nitrogen atoms .

Several compounds share structural similarities with (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, including:

Compound NameStructure TypeNotable Features
1,4-Diazabicyclo[2.2.2]octaneBicyclic DiamineLacks chirality; used as a non-selective catalyst
1,5-Diazabicyclo[3.3.0]octaneBicyclic DiamineDifferent ring size; less common in synthesis
(S)-1,4-Diazabicyclo[3.2.1]octane dihydrochlorideEnantiomerOpposite chirality; potential for different reactivity

The uniqueness of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride lies in its chiral configuration which enhances its selectivity and effectiveness as a catalyst in asymmetric synthesis compared to its non-chiral or differently configured counterparts .

The thermal stability of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride represents a critical aspect of its physicochemical characterization, particularly for understanding its behavior under processing and storage conditions. While specific thermogravimetric analysis data for this exact compound has not been extensively documented in the literature, comparative analysis with structurally related diazabicyclo compounds provides valuable insights into expected thermal behavior patterns [1] [2].

Related diazabicyclo compounds, particularly those in the DABCO family, demonstrate thermal stability up to approximately 300°C under inert atmospheric conditions [2] [3]. Thermogravimetric analysis of similar iodobismuthate compounds containing 1,4-diazabicyclo[2.2.2]octane showed that compounds with comparable structures remain stable up to 300°C, with some variants showing decomposition onset at 220°C [2]. The decomposition process typically occurs in multiple steps, with the first stage corresponding to the loss of the diazabicyclo moieties along with halogen components, followed by volatilization of heavier elements at temperatures exceeding 500-600°C [2].

For (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride, the expected decomposition pathway would likely initiate with the liberation of hydrogen chloride gas from the dihydrochloride salt form, followed by degradation of the bicyclic organic framework [1] [4]. Safety data sheets for related compounds indicate that thermal decomposition generates carbon oxides, hydrogen chloride, and nitrogen oxides as primary gaseous products [1] [4]. The specific stereochemistry of the R-enantiomer may influence the decomposition kinetics, though detailed kinetic parameters require experimental determination through controlled thermogravimetric analysis.

The bicyclo[3.2.1]octane scaffold demonstrates inherent thermal stability due to its rigid three-dimensional structure, which constrains molecular motion and reduces thermal energy transfer efficiency [5]. However, the presence of two nitrogen atoms within the bicyclic framework creates potential sites for thermal degradation initiation, particularly at elevated temperatures where carbon-nitrogen bond cleavage becomes thermodynamically favorable [6].

Industrial handling recommendations suggest maintaining temperatures well below the decomposition threshold, typically at ambient conditions or slightly elevated temperatures not exceeding 100°C for extended periods [4] [7]. The compound should be stored in sealed containers under inert atmospheric conditions to prevent moisture absorption and oxidative degradation, which could lower the effective decomposition temperature [4] [8].

Solubility Characteristics in Polar and Nonpolar Solvent Systems

The solubility profile of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is fundamentally influenced by its ionic nature as a dihydrochloride salt, which dramatically enhances solubility in polar solvent systems while limiting dissolution in nonpolar media . This compound exhibits high solubility in protic polar solvents such as water, methanol, and ethanol, where the ionic chloride counterions can be effectively solvated through hydrogen bonding interactions and electrostatic stabilization .

In aqueous systems, the dihydrochloride salt form demonstrates excellent solubility characteristics, making it suitable for biological and pharmaceutical applications where aqueous formulations are preferred . The enhanced water solubility compared to the free base form results from the formation of hydration shells around the chloride anions and the protonated nitrogen centers, creating a thermodynamically favorable dissolution process .

Polar aprotic solvents, including acetonitrile and dimethylformamide (DMF), also provide excellent solvation for this compound . These solvents are particularly valuable in synthetic applications, as demonstrated in various preparative procedures where acetonitrile serves as the reaction medium for diazabicyclo compound transformations . The high dielectric constants of these solvents facilitate ion pair separation and stabilization of the dissolved ionic species .

Moderate solubility is observed in chlorinated solvents such as dichloromethane and chloroform, though the extent of dissolution is significantly lower than in polar systems . This intermediate solubility behavior may be attributed to weak dipole-dipole interactions between the solvent molecules and the ionic components of the salt, though insufficient for complete ionic dissociation .

Nonpolar solvents, including hexane, toluene, and diethyl ether, exhibit poor solvation capabilities for (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride . The lack of polar functional groups in these solvents prevents effective interaction with the ionic salt form, resulting in minimal dissolution. This solubility pattern is characteristic of organic salts and aligns with fundamental principles of solution chemistry where "like dissolves like" governs solubility behavior .

The solubility characteristics have practical implications for purification and formulation strategies. Recrystallization procedures typically employ polar solvents for dissolution followed by precipitation using nonpolar antisolvents to achieve high purity crystalline products [8]. Additionally, the high polar solvent solubility facilitates chromatographic purification using normal-phase silica gel systems with polar mobile phases .

Acid-Base Behavior: pKa Determination and Proton Transfer Dynamics

The acid-base characteristics of (R)-1,4-Diazabicyclo[3.2.1]octane are governed by the presence of two nitrogen atoms within the bicyclic framework, each capable of protonation under appropriate pH conditions [11] [3]. While specific pKa values for the R-enantiomer have not been experimentally determined and reported in the accessible literature, comparative analysis with structurally related diazabicyclo compounds provides valuable insights into expected acid-base behavior patterns [11] [12] [3] [13].

The structurally similar 1,4-diazabicyclo[2.2.2]octane (DABCO) serves as an important reference compound, exhibiting well-characterized pKa values of 8.8 for the first protonation and 2.97 for the second protonation [11] [3] [13]. These values reflect the sequential protonation of the two nitrogen centers, with the first protonation occurring at the more accessible nitrogen atom and the second protonation being significantly more difficult due to electrostatic repulsion from the first protonated site [11] [3].

For (R)-1,4-Diazabicyclo[3.2.1]octane, the bicyclo[3.2.1] framework differs from the [2.2.2] system in terms of ring size and spatial arrangement of the nitrogen atoms, which may influence the pKa values [11] [3]. The [3.2.1] bridging pattern creates a different geometric relationship between the nitrogen centers compared to the [2.2.2] system, potentially affecting both the basicity of individual nitrogen atoms and the cooperativity between protonation sites [3].

The stereochemical configuration (R-enantiomer) may introduce subtle differences in the microenvironment around the nitrogen centers, though these effects are likely to be minimal given that the chiral centers are not directly adjacent to the basic nitrogen atoms [11] [3]. However, conformational preferences imposed by the R-stereochemistry could influence the accessibility of the nitrogen lone pairs to protonating species [3].

Computational studies suggest that the first pKa of (R)-1,4-Diazabicyclo[3.2.1]octane should fall within the range of 8-9, similar to other tertiary bicyclic amines [12] [3]. The second pKa is expected to be significantly lower, likely in the range of 2-4, due to the destabilizing effect of the first protonation on the second nitrogen center [11] [3]. This large separation between pKa values is characteristic of diprotic bases where the protonation sites experience strong mutual electrostatic interaction [11] [3].

The proton transfer dynamics in solution involve rapid equilibrium between the neutral, monoprotonated, and diprotonated forms of the compound [11] [3]. At physiological pH (approximately 7.4), the compound would exist predominantly in the monoprotonated form, with the relative concentrations of different protonation states governed by the Henderson-Hasselbalch equation [11] [3]. In the dihydrochloride salt form, both nitrogen atoms are protonated, corresponding to the fully protonated species that would predominate only under strongly acidic conditions [11] [3].

Dates

Last modified: 08-16-2023

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